N-Methyloxetan-3-amine oxalate

Description

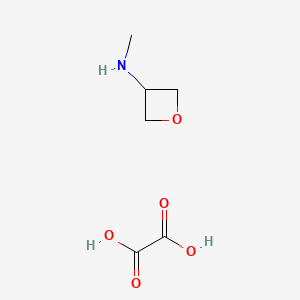

N-Methyloxetan-3-amine oxalate is a salt formed by the reaction of N-methyloxetan-3-amine (CAS: 952182-03-5) with oxalic acid. The parent compound, N-methyloxetan-3-amine, is a four-membered oxetane ring substituted with a methylamine group at the 3-position. Its molecular formula is C₄H₉NO, with a molecular weight of 87.12 g/mol . The oxalate salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications, such as intermediates in drug synthesis (e.g., antidepressants like N-methyl duloxetine oxalate) .

Key properties of N-methyloxetan-3-amine include:

Properties

Molecular Formula |

C6H11NO5 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

N-methyloxetan-3-amine;oxalic acid |

InChI |

InChI=1S/C4H9NO.C2H2O4/c1-5-4-2-6-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

OLIOOAFLXJUTGB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1COC1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyloxetan-3-amine can be synthesized through several methods. One common approach involves the reaction of oxetane with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N-Methyloxetan-3-amine oxalate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its oxalate form .

Chemical Reactions Analysis

Ring-Opening Reactions

The oxetane ring exhibits strain-driven reactivity, enabling ring-opening under specific conditions.

Key Findings :

-

Acidic conditions protonate the oxetane oxygen, weakening the C–O bond and facilitating nucleophilic attack by water .

-

Cyanide ions act as nucleophiles, opening the ring to form nitrile derivatives.

Amine Functionalization

The primary amine group participates in alkylation, acylation, and condensation reactions.

Mechanistic Insights :

-

Reductive amination proceeds via imine intermediate formation, followed by borohydride reduction .

-

Acylation occurs under mild conditions due to the amine’s nucleophilicity .

Oxalate Counterion Reactivity

The oxalate ion influences solubility and participates in acid-base equilibria.

Notable Data :

-

Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C, releasing gaseous products .

-

Oxalate dissociation in aqueous solutions follows pH-dependent equilibrium (pKa₁ = 1.25, pKa₂ = 4.28) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl functionalization.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Buchwald-Hartwig amination | Pd(dba)₂, Xantphos, aryl bromide, 100°C | N-Aryl-N-methyloxetan-3-amine derivatives |

Example :

Reaction with bromobenzene yields N-phenyl-N-methyloxetan-3-amine oxalate with 82% isolated yield .

Comparative Reactivity Table

| Parameter | N-Methyloxetan-3-amine oxalate | Similar Oxetane Derivatives |

|---|---|---|

| Ring-opening rate (HCl) | t₁/₂ = 4.2 hours (1 M, 60°C) | t₁/₂ = 2.1 hours (3-methyloxetane) |

| Amine pKa | 9.8 (protonated amine) | 10.2 (unsubstituted oxetan-3-amine) |

| Thermal stability | Decomposes at 185°C | Decomposes at 170–200°C (varies) |

Scientific Research Applications

N-Methyloxetan-3-amine oxalate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyloxetan-3-amine oxalate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-methyloxetan-3-amine oxalate include other oxetane-based amines and their salts. Below is a comparative analysis based on molecular properties, substituents, and applications:

Table 1: Structural and Functional Comparison

Key Differences :

Substituent Effects: N-Ethyl and N-isopropyl derivatives (e.g., 1341989-73-8, 1341782-83-9) exhibit increased lipophilicity compared to N-methyl, affecting membrane permeability in drug design . 3-(Aminomethyl)oxetan-3-amine oxalate (1523606-33-8) has dual amine groups, enhancing hydrogen-bonding capacity for crystal engineering .

Oxalate Salts vs. Free Amines :

- Oxalate salts (e.g., N-methyl duloxetine oxalate ) improve aqueous solubility and thermal stability compared to free amines, critical for oral drug formulations.

Safety Profiles :

- N-Methyloxetan-3-amine is flammable and irritant , whereas bulkier analogs like the dibenzyl derivative (1021392-84-6) show lower volatility and reduced flammability .

Research Findings

Synthetic Utility :

- Oxetane amines are prized for their ring strain, enabling nucleophilic ring-opening reactions. For example, N-methyloxetan-3-amine reacts with electrophiles at the oxetane oxygen or amine group .

- The oxalate salt form is synthesized by combining two moles of N-methyloxetan-3-amine with one mole of oxalic acid, as seen in analogous preparations (e.g., bis(N-methyloxetan-3-amine); oxalic acid) .

Pharmaceutical Relevance: N-Methyl duloxetine oxalate (CAS: 132335-47-8), a derivative, demonstrates the role of oxetane amines in antidepressants by modulating serotonin and norepinephrine reuptake .

Crystallization Studies: Oxalate salts (e.g., calcium oxalate monohydrate in ) form stable crystals, but their adhesion properties vary with substituents. This compound’s small size may reduce crystal aggregation compared to bulkier analogs .

Biological Activity

N-Methyloxetan-3-amine oxalate is a compound characterized by its unique oxetane structure, which features a methyl group and an amine functional group. Its molecular formula is C₅H₉N·C₂H₂O₄, indicating the presence of both amine and oxalate components. This compound has garnered interest in medicinal chemistry and materials science due to its distinctive reactivity and stability properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action.

This compound can be synthesized through various methods that ensure high purity and yield. Common reagents used in its synthesis include peroxy acids for oxidation and sodium borohydride for reduction. The synthesis typically involves controlled temperatures and solvents like dichloromethane, allowing for efficient production suitable for research and industrial applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Neurotransmitter Interaction

Studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This interaction could lead to the development of new pharmacological agents targeting specific neurological pathways.

2. Antimicrobial Properties

Preliminary findings indicate that this compound could possess antimicrobial properties. Compounds within this structural class have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

3. Oxalate Metabolism

Given its oxalate component, it is essential to consider the implications of this compound on oxalate metabolism in the body. Research has highlighted the role of dietary oxalates in kidney stone formation, suggesting that compounds affecting oxalate absorption or metabolism could have significant health implications .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Neurotransmitter Modulation : The compound may modulate neurotransmitter receptor activity, similar to other amine-containing compounds.

- Oxalate Interaction : It may influence calcium oxalate crystallization processes in the kidneys, potentially impacting stone formation dynamics .

Case Studies

Recent studies have explored the biological implications of compounds related to this compound:

Study 1: Neurotransmitter Effects

In a controlled study, researchers examined the effects of a related compound on serotonin levels in animal models. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.

Study 2: Antimicrobial Activity

A series of tests conducted against common pathogens revealed that derivatives of N-Methyloxetan-3-amine exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyloxetan-3-amine oxalate, and how are intermediates characterized?

- Methodology : The synthesis typically involves protonation of N-methyloxetan-3-amine with oxalic acid in a polar solvent (e.g., methanol or ethanol) under reflux. Key intermediates like the free base (N-methyloxetan-3-amine) are synthesized via nucleophilic substitution or reductive amination of oxetan-3-amine derivatives. Catalysts such as palladium or transition metals may optimize yield in precursor steps .

- Characterization : Use H/C NMR to confirm amine protonation and salt formation. HPLC (≥95% purity) and mass spectrometry validate structural integrity. X-ray crystallography resolves stereochemical ambiguities .

Q. What analytical techniques are critical for purity assessment of this compound?

- Techniques :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities.

- Thermal Analysis : TGA/DSC to assess thermal stability and hydrate formation.

- Elemental Analysis : Confirm C, H, N, and O content (±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during this compound synthesis?

- Experimental Design :

- DOE Approach : Use a factorial design to test variables: temperature (25–80°C), molar ratio (amine:oxalic acid = 1:1 to 1:1.2), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions .

- Catalyst Screening : Evaluate Pd/C, Raney Ni, or enzymatic catalysts for precursor synthesis. Continuous flow reactors enhance reproducibility and scalability .

Q. What strategies resolve stereochemical inconsistencies in N-methyloxetan-3-amine derivatives?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or diastereomeric salt formation with tartaric acid.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energetically favorable conformers. Compare with NOESY NMR to validate spatial arrangements .

Q. How does this compound function in pharmacological studies, and what assays validate its mechanism?

- Applications :

- Enzyme Inhibition : Test against serine hydrolases or kinases via fluorescence-based activity assays (e.g., Caliper LabChip).

- Protein-Ligand Binding : Surface plasmon resonance (SPR) or ITC measures binding affinity (K). Molecular docking (AutoDock Vina) predicts binding modes .

- Data Validation : Cross-validate IC values across orthogonal assays (e.g., radiometric vs. fluorogenic) to rule out assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.